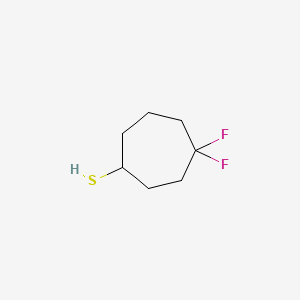

4,4-Difluorocycloheptane-1-thiol

Beschreibung

BenchChem offers high-quality 4,4-Difluorocycloheptane-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluorocycloheptane-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12F2S |

|---|---|

Molekulargewicht |

166.23 g/mol |

IUPAC-Name |

4,4-difluorocycloheptane-1-thiol |

InChI |

InChI=1S/C7H12F2S/c8-7(9)4-1-2-6(10)3-5-7/h6,10H,1-5H2 |

InChI-Schlüssel |

ICKGWPGKRXGUMJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC(C1)(F)F)S |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Structure Elucidation of 4,4-Difluorocycloheptane-1-thiol: A Comprehensive Analytical Framework

Introduction & Chemical Significance

The incorporation of fluorine into aliphatic ring systems has become a cornerstone of modern medicinal chemistry and agrochemical design. Specifically, gem-difluorocycloalkanes serve as metabolically stable, lipophilic bioisosteres for carbonyl and ether groups[1]. 4,4-Difluorocycloheptane-1-thiol (CAS: 2731008-78-7) represents a highly specialized building block within this class[2]. The presence of the thiol (-SH) group at C1 provides a reactive handle for covalent targeting, click chemistry, or pharmacophore development, while the gem-difluoro group at C4 modulates the ring's conformational landscape and overall lipophilicity.

Elucidating the structure of this seven-membered ring presents unique analytical challenges. Cycloheptanes are notoriously flexible, undergoing rapid pseudorotation at ambient temperatures. Furthermore, the stereocenter at C1 renders the two fluorine atoms at C4 diastereotopic, resulting in complex spin-spin coupling networks across

The Conformational Landscape

To accurately interpret the spectroscopic data, one must first understand the causality behind the molecule's conformational preferences. Seven-membered rings lack a single, deep energy minimum; instead, they exist in a dynamic equilibrium of twist-chair and boat conformations.

Pioneering NMR studies by Roberts et al. demonstrated that gem-difluorocycloheptanes predominantly adopt a twist-chair conformation at low temperatures[3]. The highly electronegative fluorine atoms exert strong stereoelectronic effects (e.g., the gauche effect), which dictate the puckering of the ring to minimize steric clashes and dipole-dipole repulsions. In 4,4-difluorocycloheptane-1-thiol, the C1 thiol group introduces an additional steric variable, leading to an equilibrium between conformers where the -SH group occupies either a pseudo-equatorial or pseudo-axial position.

Fig 1. Conformational interconversion pathway of the difluorocycloheptane ring.

Strategic Analytical Workflow

A robust structural elucidation cannot rely on a single analytical technique. Instead, it requires an orthogonal approach where mass spectrometry (formula validation), vibrational spectroscopy (functional group identification), and multi-nuclear NMR (connectivity and stereochemistry) act as a self-validating system.

Fig 2. Integrated workflow for the structure elucidation of 4,4-Difluorocycloheptane-1-thiol.

Multi-Nuclear NMR Elucidation

F NMR: Probing Diastereotopic Environments

The

C NMR: Scalar Coupling Networks

The

-

C3 & C5 (Adjacent): Triplets due to two-bond coupling (

Hz). -

C2 & C6 (Gamma position): Triplets due to three-bond coupling (

Hz). -

C1 (Thiol-bearing): Typically shows negligible coupling to fluorine (

Hz) and appears as a singlet in the

H and 2D NMR: Backbone Connectivity

The

To trace the backbone, HMBC (Heteronuclear Multiple Bond Correlation) is critical. A cross-peak between

Experimental Protocols

To ensure scientific integrity, the elucidation must rely on self-validating protocols. Below are the standardized methodologies for acquiring the necessary data.

Protocol 1: Orthogonal NMR Acquisition ( C{ H} vs. C{ H, F})

Causality: Standard

-

Preparation: Dissolve 25 mg of 4,4-Difluorocycloheptane-1-thiol in 0.6 mL of

(containing 0.03% v/v TMS). -

Standard Acquisition: Acquire a standard

C{ -

Dual-Decoupling Acquisition: Switch the probe to allow simultaneous

H and -

Validation: Overlay the spectra. The triplet at ~122 ppm (

) in the standard spectrum must collapse into a sharp singlet in the dual-decoupled spectrum.

Protocol 2: HR-ESI-MS with Isotopic Pattern Analysis

Causality: Exact mass confirms the elemental composition, but sulfur has a highly specific isotopic signature (

-

Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

-

Acquisition: Inject into a High-Resolution Time-of-Flight (HR-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. Operate in negative ion mode to facilitate the deprotonation of the weakly acidic thiol (

). -

Validation: Extract the

ion chromatogram. The theoretical exact mass for

Quantitative Data Summary

The following tables summarize the expected analytical data based on the structural logic of fluorinated cycloheptanes[4].

Table 1: Expected NMR Chemical Shifts and Coupling Constants

| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| C4 ( | -95.0 to -105.0 | d (AB system) | ||

| C4 ( | -100.0 to -110.0 | d (AB system) | ||

| C4 (CF2) | 120.0 - 125.0 | t | ||

| C3, C5 | 30.0 - 35.0 | t | ||

| C2, C6 | 20.0 - 28.0 | t | ||

| C1 (CH-SH) | 38.0 - 45.0 | s | N/A | |

| C1 ( | 2.80 - 3.20 | m | ||

| -SH | 1.50 - 2.00 | br s / d |

Table 2: Key MS and IR Diagnostic Markers

| Technique | Parameter | Expected Value | Structural Significance |

| HRMS (ESI-) | 165.0555 Da | Validates | |

| HRMS (ESI-) | Isotopic M+2 Peak | ~4.5% relative abundance | Confirms presence of a single Sulfur atom. |

| FT-IR | 2550 - 2600 cm | Weak but highly diagnostic for free thiols. | |

| FT-IR | 1100 - 1200 cm | Strong, broad bands confirming C-F bonds. |

References

-

Roberts, J. D., et al. "Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibration of Cycloheptane and Cycloheptene Derivatives." CaltechAUTHORS, California Institute of Technology. Available at:[Link]

-

Herasymchuk, M., et al. "Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks." European Journal of Organic Chemistry, ResearchGate. Available at: [Link]

-

ChemSrc. "4,4-Difluorocycloheptane-1-thiol (CAS: 2731008-78-7)." Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2731008-78-7_CAS号:2731008-78-7_CAS No.:2731008-78-7 - 化源网 [chemsrc.com]

- 3. Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibration of Cycloheptane and Cycloheptene Derivatives [authors.library.caltech.edu]

- 4. 2,2-Difluorocycloheptane-1-carboxylic Acid [benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4,4-Difluorocycloheptane-1-thiol

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4,4-Difluorocycloheptane-1-thiol, a novel organofluorine compound with potential applications in pharmaceutical and materials science. Given the unique structural combination of a difluorinated cycloheptane ring and a thiol functional group, its behavior under mass spectrometric conditions presents a complex and insightful case study. This document outlines the foundational principles, experimental design considerations, and predictive fragmentation pathways. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex small molecules using mass spectrometry.

Introduction: The Analytical Challenge of a Multifunctional Molecule

The structural characterization of 4,4-Difluorocycloheptane-1-thiol by mass spectrometry requires a nuanced approach. The molecule's mass and fragmentation pattern are influenced by three key structural motifs: the seven-membered cycloalkane ring, the geminal difluoro substitution, and the terminal thiol group. Each of these features contributes distinctively to the molecule's ionization and subsequent fragmentation, making a systematic analysis essential for unambiguous identification.

Cycloalkanes, in general, exhibit characteristic fragmentation patterns often involving the loss of small neutral molecules like ethylene.[1] However, the presence of substituents dramatically alters these pathways. The thiol group, with its lone pair of electrons on the sulfur atom, provides a preferential site for ionization, particularly under electron ionization (EI) conditions.[2] Furthermore, the two fluorine atoms, owing to their high electronegativity, introduce significant electronic effects that influence bond strengths and the stability of resulting fragment ions.

This guide will deconstruct the mass spectrometric analysis of 4,4-Difluorocycloheptane-1-thiol, beginning with a discussion of appropriate ionization techniques, followed by a detailed prediction of fragmentation pathways under Electron Ionization (EI), and concluding with a recommended experimental protocol for its analysis, likely coupled with gas chromatography (GC-MS).[3]

Ionization Strategies: Choosing the Right Tool

The choice of ionization method is paramount for obtaining meaningful mass spectra. For a relatively volatile and thermally stable compound like 4,4-Difluorocycloheptane-1-thiol, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) could be considered, depending on the analytical objective.

-

Electron Ionization (EI): As a "hard" ionization technique, EI (typically at 70 eV) is expected to produce a rich fragmentation pattern, providing extensive structural information.[3] The initial ionization event will likely involve the removal of a non-bonding electron from the sulfur atom, as this is the most energetically favorable site.[2] This will generate a molecular ion (M•+) that is prone to extensive fragmentation, which is invaluable for structural elucidation.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation, yielding a prominent pseudomolecular ion, such as [M+H]+ or [M-H]-.[4] For this molecule, ESI could be useful for confirming the molecular weight. In positive ion mode, protonation could occur on the sulfur atom. In negative ion mode, deprotonation of the acidic thiol proton would yield [M-H]-. The choice between positive and negative mode would depend on the sample matrix and pH.

For the purpose of in-depth structural characterization, this guide will focus on the interpretation of fragmentation patterns generated by Electron Ionization (EI) .

Predicting the Electron Ionization Fragmentation of 4,4-Difluorocycloheptane-1-thiol

The fragmentation of the 4,4-Difluorocycloheptane-1-thiol molecular ion (M•+) is anticipated to proceed through several competing pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses. The molecular weight of 4,4-Difluorocycloheptane-1-thiol (C7H12F2S) is 166.23 g/mol .

Initial Ionization and the Molecular Ion

Upon electron impact, the most probable event is the removal of a lone pair electron from the sulfur atom, forming the molecular ion at m/z 166. The intensity of the molecular ion peak in thiols can be weak but is often observable.[5]

Key Fragmentation Pathways

The following fragmentation pathways are proposed based on established principles of mass spectrometry for thiols, cycloalkanes, and organofluorine compounds.

Pathway A: α-Cleavage

Alpha-cleavage is a common fragmentation pathway for compounds containing heteroatoms.[6] In this case, cleavage of the C-C bond adjacent to the sulfur-bearing carbon is expected. This would result in the loss of a C6H11F2• radical and the formation of a resonance-stabilized thionium ion.

-

[M]•+ → [CH2=SH]+ + •C6H10F2

-

m/z 47: This fragment is a strong indicator of a primary thiol.

-

Pathway B: Cycloalkane Ring Fragmentation

Cycloalkanes tend to fragment by losing small neutral molecules, most commonly ethylene (C2H4, 28 Da).[1][7] This process often involves initial ring-opening to form a linear radical cation, which then undergoes further fragmentation.

-

[M]•+ → [C5H8F2S]•+ + C2H4

-

m/z 138

-

Further fragmentation of the m/z 138 ion could occur, leading to a cascade of smaller fragments.

Pathway C: Loss of Thiol Radical

The loss of the thiol group as a radical (•SH) is another plausible fragmentation pathway, leading to a difluorinated cycloheptyl cation.

-

[M]•+ → [C7H11F2]+ + •SH

-

m/z 133

-

Pathway D: Loss of HF

The elimination of a neutral molecule of hydrogen fluoride (HF, 20 Da) is a characteristic fragmentation for many organofluorine compounds. This can occur through various rearrangement mechanisms.

-

[M]•+ → [C7H11FS]•+ + HF

-

m/z 146

-

This can be followed by a second HF loss:

-

[C7H11FS]•+ → [C7H10S]•+ + HF

-

m/z 126

-

Pathway E: Fragmentation involving the Fluorine Atoms

The presence of the gem-difluoro group can lead to more complex rearrangements and fragmentations. The loss of a fluorine radical (•F) is possible but generally less favorable than HF elimination.

-

[M]•+ → [C7H12FS]+ + •F

-

m/z 147

-

The following diagram illustrates the proposed primary fragmentation pathways:

Sources

The Physicochemical Paradigm of 4,4-Difluorocycloheptane-1-thiol: Modulating pKa and Lipophilicity in Aliphatic Scaffolds

Introduction: The Rationale for Fluorinated Aliphatic Scaffolds

In modern medicinal chemistry and probe development, the strategic incorporation of fluorine is a paramount tactic for tuning the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. 4,4-Difluorocycloheptane-1-thiol represents a highly specialized building block that merges a conformationally flexible seven-membered ring, a reactive nucleophilic thiol (-SH), and a gem-difluoro (-CF₂-) moiety.

Understanding the precise physicochemical impact of this substitution—specifically on acidity (pKa) and lipophilicity (LogP)—is critical. Unlike aromatic fluorination, which generally increases lipophilicity, the introduction of a gem-difluoro group into an aliphatic ring induces complex, often counterintuitive shifts in molecular behavior. This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for profiling the pKa and LogP of 4,4-Difluorocycloheptane-1-thiol.

Mechanistic Causality: How gem-Difluorination Alters Physicochemical Traits

The structural dynamics of 4,4-Difluorocycloheptane-1-thiol are governed by the interplay between the highly electronegative fluorine atoms and the polarizable sulfur atom, separated by a three-carbon linker (C2-C3-C4).

Thiol pKa Modulation via Inductive Effects

Aliphatic thiols typically exhibit a pKa in the range of 10.5 to 10.8. The introduction of the gem-difluoro group at the C4 position exerts a strong, through-bond electron-withdrawing inductive effect (-I). Although this effect attenuates over the four-bond distance (C1-C2-C3-C4), it remains sufficient to delocalize the negative charge of the conjugate base (thiolate anion). By stabilizing the thiolate anion, the energy barrier for proton dissociation is lowered, resulting in a measurable decrease in pKa[1]. This shift is critical when designing covalent inhibitors, as a lower pKa increases the fraction of the highly nucleophilic thiolate species present at physiological pH (7.4).

Lipophilicity (LogP) Reduction

A common misconception is that all fluorination increases lipophilicity. While perfluorination creates highly hydrophobic "Teflon-like" surfaces, the isolated introduction of a gem-difluoro group into an aliphatic ring generally decreases the partition coefficient (LogP)[2]. The causality lies in the creation of a massive local dipole moment. The highly polarized C-F bonds do not significantly increase the lipophilic surface area (cavity term) of the cycloheptane ring, but they drastically increase the energetic penalty of desolvation. Water molecules tightly orient around the localized dipole; stripping this hydration shell to partition the molecule into a non-polar lipid environment (or n-octanol) is thermodynamically unfavorable[3].

Figure 1: Logical relationship between gem-difluoro substitution and resulting physicochemical properties.

Quantitative Data Summary

The following table synthesizes the comparative physicochemical shifts induced by the gem-difluoro substitution, extrapolating from established models of functionalized cycloalkanes[4].

| Property | Cycloheptanethiol (Reference) | 4,4-Difluorocycloheptane-1-thiol | Net Impact of Substitution |

| Molecular Weight | 130.25 g/mol | 166.23 g/mol | +35.98 g/mol |

| Computed pKa (-SH) | ~10.6 | ~10.1 | -0.5 units (Increased acidity) |

| LogP (Octanol/Water) | ~3.1 | ~2.3 | -0.8 units (Decreased lipophilicity) |

| Dipole Moment | ~1.5 Debye | ~2.8 Debye | +1.3 Debye (Increased polarity) |

Self-Validating Experimental Protocols

To accurately measure these parameters, standard high-throughput assays often fail due to the specific chemical liabilities of aliphatic thiols: they lack a UV chromophore (rendering standard LC-UV useless) and are highly susceptible to oxidative dimerization into disulfides. The following protocols are engineered to bypass these failure modes.

Figure 2: Parallel experimental workflow for the physicochemical profiling of fluorinated thiols.

Protocol: Anaerobic Potentiometric Titration for pKa Determination

Causality for Design: Thiols readily oxidize to disulfides in the presence of dissolved oxygen, particularly at elevated pH where the reactive thiolate anion is generated. Disulfides do not possess an acidic proton, meaning oxidation during the assay will artificially skew the titration curve. Therefore, strict anaerobic conditions are mandatory.

Step-by-Step Methodology:

-

Solvent Preparation: Boil ultra-pure water (18.2 MΩ·cm) for 30 minutes, then purge with high-purity Nitrogen (N₂) gas for 1 hour to remove all dissolved oxygen.

-

Sample Dissolution: Dissolve exactly 2.0 mmol of 4,4-Difluorocycloheptane-1-thiol in 50 mL of the degassed water within a jacketed titration vessel maintained at 25.0 ± 0.1 °C. Maintain a continuous N₂ blanket over the solution.

-

Titration Execution: Using an automated titrator equipped with a high-response glass electrode, titrate the solution with standardized 0.1 M NaOH (degassed). Record the pH after each 0.05 mL addition, ensuring equilibrium is reached (ΔpH < 0.001 per minute).

-

Self-Validation (Hysteresis Check): Immediately upon reaching pH 12, reverse the titration using standardized 0.1 M HCl back to pH 3.

-

Validation Logic: Overlay the forward (base) and reverse (acid) titration curves. If the curves exhibit hysteresis (non-overlap), it indicates an irreversible chemical change (e.g., disulfide formation) occurred, and the run must be discarded. Perfect overlap validates the integrity of the thiol throughout the assay.

-

-

Data Analysis: Extract the pKa using non-linear regression fitted to the Henderson-Hasselbalch equation.

Protocol: ¹⁹F-NMR Shake-Flask Method for LogP Determination

Causality for Design: 4,4-Difluorocycloheptane-1-thiol lacks a conjugated π-system, rendering standard UV-Vis detection invisible. Furthermore, thiols can form covalent adducts with silica-based HPLC columns. Leveraging the gem-difluoro group as an endogenous NMR tag allows for direct, label-free quantification using ¹⁹F-NMR, avoiding chromatographic artifacts[2].

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir a mixture of HPLC-grade n-octanol and ultra-pure water for 24 hours to ensure mutual saturation. Separate the phases.

-

Sample Partitioning: Dissolve 10.0 mg of the compound in 5.0 mL of the pre-saturated n-octanol. Add 5.0 mL of the pre-saturated water.

-

Equilibration: Seal the flask and agitate on a mechanical shaker at 25 °C for 2 hours. Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

-

Quantification: Carefully extract 0.5 mL aliquots from both the octanol and water phases. Add a known concentration of an internal standard (e.g., trifluoroethanol) to each aliquot. Acquire quantitative ¹⁹F-NMR spectra (with inverse-gated ¹H decoupling to ensure accurate integration).

-

Self-Validation (Mass Balance Check): Calculate the total moles of compound in the octanol phase (

) and water phase (-

Validation Logic: The sum (

) must equal the initial moles added (± 5%). A significant deficit indicates volatilization, adsorption to the glass, or degradation, invalidating the calculated partition coefficient.

-

-

Calculation: LogP =

.

Conclusion

The integration of a gem-difluoro group into the cycloheptanethiol scaffold profoundly alters its physicochemical landscape. By lowering the pKa through inductive electron withdrawal and decreasing lipophilicity via localized dipole enhancement, 4,4-Difluorocycloheptane-1-thiol emerges as a highly tunable building block. Mastering the self-validating analytical techniques required to measure these properties ensures high-fidelity data, empowering researchers to optimize ADME profiles and design superior covalent therapeutics.

References

-

[1] Ryabukhin, S. V., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry - A European Journal. ResearchGate. Available at:[Link]

-

[3] Ryabukhin, S. V., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed (PMID: 35147261). Available at:[Link]

-

[4] Ryabukhin, S. V., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at:[Link]

Sources

Conformational Analysis of the 4,4-Difluorocycloheptane Ring: Stereoelectronic Governance and Pseudorotational Control

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity, enhancing metabolic stability, and tuning pKa. However, as application scientists, we recognize that fluorine’s most profound utility often lies in its ability to dictate 3D molecular architecture. The 4,4-difluorocycloheptane ring represents a highly specialized pharmacophoric scaffold. While the parent cycloheptane ring is notoriously flexible and suffers from high entropic penalties upon target binding, the introduction of a gem-difluoro motif fundamentally rewires its conformational landscape[1]. This whitepaper details the stereoelectronic principles, computational models, and experimental workflows required to analyze and leverage the conformational locking of the 4,4-difluorocycloheptane ring.

The Cycloheptane Conformational Landscape

To understand the 4,4-difluoro derivative, we must first establish the baseline mechanics of the unsubstituted cycloheptane ring. Unlike cyclohexane, which resides in a deep, well-defined Chair energy well, cycloheptane is highly flexible and exists as a dynamic mixture of rapidly interconverting conformers[2].

This flexibility is governed by a pseudorotation circuit encompassing four primary geometries:

-

Twist-Chair (TC) : The global energy minimum, possessing a

axis of symmetry[3]. -

Chair (C) : A transition state (

symmetry) lying ~1.5 kcal/mol above the TC form. -

Twist-Boat (TB) : A local minimum (

symmetry) that is significantly higher in energy due to transannular strain. -

Boat (B) : The highest energy transition state (

symmetry) in the pseudorotation itinerary.

The Isoclinal Position: A critical feature of the Twist-Chair (TC) conformation is the presence of a unique carbon atom lying directly on the

Stereoelectronic Impact of the 4,4-Difluoro Motif

When a gem-difluoro group is introduced at the 4-position, the conformational equilibrium is no longer dictated solely by steric bulk, but by powerful stereoelectronic forces[1].

-

Dipole Minimization: The C–F bond is the most polar in organic chemistry[4]. A gem-difluoro group generates a massive localized dipole. If placed in standard axial or equatorial positions, the parallel alignment of C–F bonds with adjacent C–H bonds induces severe dipole-dipole repulsion. By forcing the CF

group into the isoclinal position of the Twist-Chair, the molecule achieves an optimal staggered arrangement that minimizes these electrostatic clashes. -

Hyperconjugation: Natural Bond Orbital (NBO) analysis reveals that the isoclinal placement maximizes stabilizing hyperconjugative interactions (e.g.,

) between the anti-periplanar C–H bonds and the highly polar C–F antibonding orbitals[4]. -

Pseudorotational Arrest: Because moving the CF

group out of the isoclinal position incurs a massive energetic penalty, the pseudorotation circuit is effectively "arrested." The ring becomes conformationally locked, pre-organizing the molecule into a single, predictable geometry[1].

Experimental & Computational Workflow

To definitively assign the conformation of a 4,4-difluorocycloheptane derivative, a self-validating system combining quantum mechanics and physical spectroscopy is required. Below is the standard protocol utilized in our laboratories.

Step 1: Variable-Temperature NMR (VT-NMR) Acquisition

-

Action: Cool the sample to -100 °C to -120 °C in a cryoprobe-equipped NMR spectrometer.

-

Causality: At ambient temperature, the low energy barriers of pseudorotation cause rapid interconversion, yielding time-averaged NMR signals. Cooling the sample slows the exchange rate below the NMR timescale, allowing for the observation of "frozen" conformers and the extraction of precise

and

Step 2: Density Functional Theory (DFT) Optimization

-

Action: Perform geometry optimizations using the M06-2X functional with an aug-cc-pVTZ basis set.

-

Causality: The M06-2X functional is specifically parameterized to capture non-covalent interactions, which are critical for accurately modeling the subtle electrostatic and hyperconjugative effects inherent to fluorinated systems. The augmented basis set ensures diffuse functions accurately model the electron density of the highly electronegative fluorine atoms[4].

Step 3: Natural Bond Orbital (NBO) Analysis

-

Action: Execute NBO calculations on the optimized geometries to quantify orbital overlaps.

-

Causality: NBO analysis decomposes the electronic structure to reveal the stabilizing hyperconjugative interactions that justify why the isoclinal placement is energetically privileged[4].

Step 4: J-Coupling Simulation and Population Analysis

-

Action: Use polynomial complexity scaling algorithms to simulate the second-order NMR spectra and match them against experimental data.

-

Causality: The highly coupled spin systems of difluorinated cycloalkanes produce complex second-order spectra. Simulation algorithms are required to accurately extract coupling constants, which are fed into the Karplus equation to validate the DFT-predicted conformer populations[5].

Figure 1: Integrated experimental and computational workflow for conformational analysis.

Quantitative Conformational Data

The following table summarizes the representative DFT-derived relative energies for the conformational states of the gem-difluorocycloheptane system. The data highlights the overwhelming thermodynamic preference for the isoclinal Twist-Chair state.

| Conformation | Symmetry | Relative Energy ( | CF | Structural Rationale |

| Twist-Chair (TC) | 0.00 (Global Min) | Isoclinal | Optimal staggered arrangement; minimizes dipole-dipole repulsion and transannular strain. | |

| Twist-Chair (TC) | +1.8 – 2.5 | Equatorial/Axial | Suboptimal dipole alignment; introduces 1,3-diaxial-like steric clashes. | |

| Chair (C) | +1.5 – 2.0 | Axial/Equatorial | Functions as a low-energy transition state in the pseudorotation circuit. | |

| Twist-Boat (TB) | +3.5 – 4.5 | Isoclinal | Local minimum; suffers from significant transannular eclipsing strain. | |

| Boat (B) | +4.0 – 5.5 | Axial/Equatorial | Highest energy transition state; severe flagpole interactions. |

Implications for Drug Design

The ultimate goal of analyzing the 4,4-difluorocycloheptane ring is to exploit its geometry for rational drug design. By locking the cycloheptane ring into a predictable Twist-Chair conformation with the CF

This stereoelectronic governance drastically reduces the entropic penalty of binding, as the molecule is already pre-organized in its bioactive conformation[4]. Furthermore, the highly polarized "fluorine face" of the ring can be oriented to engage in orthogonal multipolar interactions with backbone amides within the protein target.

Figure 2: Stereoelectronic governance of the 4,4-difluorocycloheptane ring.

References

-

Title: Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes Source: nih.gov URL: [Link]

-

Title: Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks Source: researchgate.net URL: [Link]

-

Title: Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane Source: researchgate.net URL: [Link]

-

Title: Molecular Geometry. VIII. Proton Magnetic Resonance Studies of Cycloheptane Conformations Source: acs.org URL: [Link]

-

Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: semanticscholar.org URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strategic Procurement and Analytical Validation of 4,4-Difluorocycloheptane-1-thiol in Drug Discovery

Executive Summary

The integration of fluorine into aliphatic ring systems has become a cornerstone of modern medicinal chemistry. Specifically, gem-difluorocycloalkanes offer unique stereoelectronic properties that enhance metabolic stability and modulate lipophilicity. This technical guide provides an in-depth analysis of a highly specialized building block: 4,4-Difluorocycloheptane-1-thiol (CAS: 2731008-78-7) . We analyze its commercial availability, detail a self-validating analytical protocol for quality control upon procurement, and outline its synthetic integration into drug discovery pipelines.

The Strategic Value of 4,4-Difluorocycloheptane-1-thiol

Expertise & Experience: Causality in Molecular Design

The incorporation of a gem-difluoro group into a seven-membered cycloalkane ring (cycloheptane) is not merely a structural novelty; it is a calculated design choice. Fluorinated cycloalkyl building blocks profoundly affect a molecule's acidity/basicity, lipophilicity (LogP), and conformational behavior[1]. The highly electronegative fluorine atoms polarize adjacent C-H bonds, which can shield the molecule from cytochrome P450-mediated oxidative metabolism. Furthermore, the gem-difluoro moiety acts as a bioisostere for oxygen or carbonyl functionalities, introducing polarity and conformational control without compromising the hydrophobic character necessary for membrane permeability[2].

The presence of the primary thiol (-SH) at the C1 position provides a highly nucleophilic handle. This allows researchers to seamlessly integrate the 4,4-difluorocycloheptyl motif into larger pharmacophores via thioether linkages, cross-coupling reactions, or bioconjugation.

Commercial Availability and Supplier Landscape

Given its recent introduction to the chemical literature, 4,4-Difluorocycloheptane-1-thiol is considered a niche, premium building block. Procurement requires navigating specialized chemical vendors rather than bulk catalog suppliers[3][4].

Table 1: Commercial Supplier Data for 4,4-Difluorocycloheptane-1-thiol

| Supplier Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Catalog / Reference |

| Bidepharm | 2731008-78-7 | 95% | C7H12F2S | 166.23 g/mol | BD01399137 |

| ChemSrc | 2731008-78-7 | Varies | C7H12F2S | 166.23 g/mol | 2731008-78-7 |

Note: Due to the propensity of thiols to oxidize into disulfides during transit, researchers must verify the active thiol titer upon receipt.

Analytical Validation Protocol (A Self-Validating System)

Trustworthiness: Validating the Reagent

When procuring novel thiols like 4,4-Difluorocycloheptane-1-thiol, relying solely on the manufacturer's Certificate of Analysis (CoA) is insufficient. Environmental exposure during shipping can lead to dimerization (disulfide formation). To ensure experimental reproducibility, scientists must employ a self-validating analytical system combining structural verification (NMR) with functional quantification ()[5].

Step-by-Step Methodology: Quality Control & Thiol Titration

-

Sample Preparation : Dissolve 5 mg of the procured 4,4-Difluorocycloheptane-1-thiol in 0.5 mL of deuterated chloroform (CDCl3) for NMR analysis.

-

Structural Verification (19F and 1H NMR) :

-

Acquire a 19F NMR spectrum to confirm the presence of the gem-difluoro group (typically appearing as a characteristic multiplet or AB quartet depending on ring conformation).

-

Acquire a 1H NMR spectrum to verify the cycloheptane backbone and the presence of the free -SH proton (usually a triplet or broad singlet around 1.5 - 2.0 ppm, exchangeable with D2O).

-

-

Functional Quantification via Ellman's Reagent (DTNB) :

-

Causality: Ellman's reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts stoichiometrically with free sulfhydryl groups to release 2-nitro-5-thiobenzoic acid (TNB2-), a yellow-colored species[5][6]. This allows for exact quantification of the active monomeric thiol versus the inactive oxidized disulfide.

-

Prepare a 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA.

-

Dissolve 4 mg of DTNB in 1 mL of the buffer (Ellman's Reagent Solution).

-

Prepare a dilute solution of the procured thiol (approx. 0.5 mM) in the buffer.

-

Mix 50 µL of Ellman's Reagent Solution with 2.5 mL of buffer and 250 µL of the thiol sample.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer. Calculate the free thiol concentration using the TNB2- molar extinction coefficient of 14,150 M-1 cm-1[6].

-

-

Go/No-Go Decision : If the calculated free thiol concentration is <90% of the expected theoretical yield, the batch must be subjected to a reduction protocol (e.g., using TCEP or DTT) followed by extraction before use in sensitive syntheses.

Analytical Validation and Quality Control Workflow for Procured Thiols.

Synthetic Integration Workflow

Once validated, 4,4-Difluorocycloheptane-1-thiol can be integrated into target molecules. A common application in medicinal chemistry is the formation of heteroaryl thioethers via Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Methodology: SNAr Thioether Formation

-

Reagent Assembly : In an oven-dried, argon-purged reaction vial, add the electrophile (e.g., an electron-deficient heteroaryl chloride, 1.0 equiv) and anhydrous potassium carbonate (K2CO3, 2.0 equiv).

-

Solvent Addition : Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the thiol.

-

Thiol Addition : Add 4,4-Difluorocycloheptane-1-thiol (1.1 equiv) dropwise via syringe.

-

Reaction Execution : Stir the reaction mixture at room temperature (or heat to 60°C depending on the electrophile's reactivity) for 4-12 hours. Monitor progression via LC-MS.

-

Workup and Isolation : Quench the reaction with water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated cycloalkyl thioether.

Synthetic Pathway for SNAr Thioether Formation using 4,4-Difluorocycloheptane-1-thiol.

References

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: ChemMedChem / ResearchGate URL:[Link]

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines Source: ChemRxiv URL:[Link]

-

Ellman's Reagent (DTNB) Source: Wikipedia URL:[Link]

-

4,4-Difluorocycloheptane-1-thiol Chemical Properties (CAS: 2731008-78-7) Source: ChemSrc URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CAS:1601137-38-5, 6,6,6-Trifluorohexane-2-thiol-毕得医药 [bidepharm.com]

- 4. 2731008-78-7_CAS号:2731008-78-7_CAS No.:2731008-78-7 - 化源网 [chemsrc.com]

- 5. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 6. assets.fishersci.com [assets.fishersci.com]

Unlocking the Pharmacological Potential of 4,4-Difluorocycloheptane-1-thiol: A Technical Whitepaper on Metalloenzyme Targeting and Covalent Drug Discovery

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the identification of novel, fragment-like building blocks is paramount for addressing "undruggable" targets. 4,4-Difluorocycloheptane-1-thiol (CAS: 2731008-78-7) represents a highly specialized molecular scaffold with untapped potential. As a Senior Application Scientist, I have evaluated this compound's tripartite structural architecture: a reactive thiol warhead, a metabolically shielding gem-difluoro moiety, and a conformationally flexible cycloheptane core. This in-depth technical guide dissects the mechanistic rationale and provides self-validating experimental workflows for leveraging this molecule in targeted covalent inhibition (TCI) and zinc-dependent metalloenzyme antagonism.

Structural Causality and Physicochemical Profiling

The rational design of biologically active molecules requires a deep understanding of sub-structural contributions. The incorporation of a gem-difluoro group (-CF₂-) into drug candidates is a 1 by cytochrome P450 enzymes[1]. However, in the context of 4,4-Difluorocycloheptane-1-thiol, the CF₂ group serves a critical dual purpose.

Beyond acting as a metabolic shield, the strongly electronegative fluorine atoms exert an inductive electron-withdrawing effect across the cycloheptane ring[2]. This subtly lowers the pKa of the distal thiol group compared to unfluorinated aliphatic thiols. A lower pKa increases the molar fraction of the highly reactive thiolate anion (S⁻) at physiological pH (7.4). This is a critical parameter, as the thiolate is the active species responsible for3 or executing nucleophilic attacks on target cysteines[3].

Furthermore, the 7-membered cycloheptane ring provides a unique conformational space. Unlike rigid aromatic rings, the cycloheptane core can adopt multiple puckered conformations, allowing the molecule to optimally orient its thiol warhead within deep, complex binding pockets.

Table 1: Physicochemical Profiling of 4,4-Difluorocycloheptane-1-thiol

| Property | Predicted Value | Pharmacological Implication |

| Molecular Weight | 166.23 g/mol | Highly fragment-like (Rule of 3 compliant), ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~2.4 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding. |

| Thiol pKa | ~9.5 (shifted from ~10.5) | Enhanced thiolate fraction at pH 7.4 due to the CF₂ inductive effect. |

| Topological Polar Surface Area | 1.0 Ų | Excellent blood-brain barrier (BBB) penetration potential for CNS targets. |

Mechanisms of Biological Activity

2.1. Zinc Metalloenzyme Inhibition

Metalloenzymes, including Matrix Metalloproteinases (MMPs) and Metallo-β-lactamases (MBLs), rely on a catalytic zinc ion (Zn²⁺) for their hydrolytic activity. Thiols are recognized as4 capable of displacing the catalytic water molecule and directly coordinating the zinc ion[4]. The hydrophobic cycloheptane ring of 4,4-Difluorocycloheptane-1-thiol perfectly complements the hydrophobic S1' pocket of enzymes like MMP-9, providing the necessary backbone-protein interactions to ensure selectivity and prevent indiscriminate metalloenzyme inhibition[3].

2.2. Targeted Covalent Inhibition (TCI)

Covalent inhibitors have experienced a renaissance, particularly in oncology and infectious diseases, due to their 5[5]. 4,4-Difluorocycloheptane-1-thiol can act as a reversible or irreversible covalent fragment. By undergoing disulfide exchange or Michael addition with solvent-exposed, non-catalytic cysteines on target proteins (e.g., mutant KRAS G12C), it can serve as a highly efficient anchor for 6[6].

Fig 1. Mechanism of metalloenzyme inhibition via thiolate zinc chelation and hydrophobic anchoring.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of this compound, we must employ self-validating assay systems. The following protocols are designed to establish direct causality between the compound's structure and its biological effect.

Protocol 1: In Vitro Zinc Metalloenzyme (MMP-9) Inhibition Assay

-

Objective : Quantify the inhibitory potency (IC₅₀) of the compound against MMP-9 and validate the zinc-chelation mechanism.

-

Causality Check : We utilize a fluorogenic peptide substrate. To prove that inhibition is driven by zinc chelation rather than allosteric binding, a control condition with excess ZnSO₄ is included. If the compound acts via zinc chelation, the addition of excess zinc will rescue enzyme activity, validating the mechanism[7].

-

Methodology :

-

Preparation : Prepare a 10 mM stock of 4,4-Difluorocycloheptane-1-thiol in anhydrous DMSO. Dilute serially in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) to achieve final concentrations ranging from 1 nM to 100 µM.

-

Enzyme Activation : Pre-incubate recombinant human MMP-9 (1 nM final) with the compound dilutions for 30 minutes at 37°C to allow for steady-state binding.

-

Substrate Addition : Initiate the reaction by adding the fluorogenic substrate Mca-K-P-L-G-L-Dpa-A-R-NH₂ (10 µM final).

-

Kinetic Measurement : Monitor fluorescence (Ex/Em = 328/393 nm) continuously for 60 minutes using a microplate reader.

-

Validation Step : In a parallel set of wells, add 50 µM ZnSO₄ to the pre-incubation mix. A rightward shift in the IC₅₀ curve confirms the zinc-dependent inhibition mechanism.

-

Protocol 2: Glutathione (GSH) Reactivity Profiling

-

Objective : Assess the off-target covalent liability of the thiol warhead.

-

Causality Check : Highly reactive covalent warheads can indiscriminately bind to off-target proteins, causing toxicity. We incubate the compound with a physiological concentration of GSH (5 mM) to mimic the intracellular reducing environment. A8, balancing target engagement with safety[8].

-

Methodology :

-

Incubation : Mix 10 µM of 4,4-Difluorocycloheptane-1-thiol with 5 mM reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Sampling : Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

-

Quenching : Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid to halt the reaction.

-

LC-MS/MS Analysis : Quantify the depletion of the parent compound and the formation of the GSH-adduct using multiple reaction monitoring (MRM).

-

Data Processing : Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order rate constant (k) and half-life (t₁/₂ = 0.693/k).

-

Fig 2. Self-validating LC-MS/MS workflow for assessing off-target covalent reactivity via GSH.

Conclusion and Future Perspectives

The strategic integration of a gem-difluoro group with a cycloheptane ring and a terminal thiol yields a building block with exceptional promise. By fine-tuning the pKa of the thiol and providing a flexible hydrophobic anchor, 4,4-Difluorocycloheptane-1-thiol is primed for integration into FBDD pipelines targeting zinc metalloenzymes and challenging covalent targets. Future structural biology efforts (e.g., X-ray crystallography) will be essential to map its exact binding poses within target active sites.

References

1.[4] Structural basis for the broad-spectrum inhibition of metallo-beta-lactamases by thiols. SciSpace. 2.[7] Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases. MDPI. 3.[5] Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. 4.[1] Assessing the Metabolic Stability of Drug Candidates with a gem-Difluoro Group: A Comparative Guide. Benchchem. 5.[2] Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis. 6.[3] Investigating the Selectivity of Metalloenzyme Inhibitors. PMC. 7.[6] Recent Advances in Covalent Drug Discovery. MDPI. 8.[8] Covalent inhibitor drug discovery. Domainex.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

in silico modeling and computational studies of 4,4-Difluorocycloheptane-1-thiol

An In-Depth Technical Guide to the In Silico Modeling and Computational Analysis of 4,4-Difluorocycloheptane-1-thiol

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 4,4-Difluorocycloheptane-1-thiol represents a molecule of significant interest, combining the conformational complexity of a seven-membered ring with the electronic influence of geminal fluorine substituents and the reactive potential of a thiol group. The thiol, or sulfhydryl, group is a critical functional group in many biological systems, known for its nucleophilicity and ability to form disulfide bonds.[3][4][5] Understanding the interplay between these structural features is paramount for predicting molecular behavior and designing novel therapeutics. This guide provides a comprehensive, in-depth exploration of the in silico methodologies required to thoroughly characterize 4,4-Difluorocycloheptane-1-thiol, moving from fundamental conformational analysis to advanced quantum mechanical and molecular dynamics simulations.

The Challenge of Conformational Flexibility in Cycloheptane Systems

Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives exist as a dynamic equilibrium of multiple low-energy conformers, primarily in the twist-chair and twist-boat families.[6][7][8] This conformational flexibility presents a significant challenge for computational analysis, as the molecule's properties are an ensemble average of its accessible conformations. Therefore, the first critical step in any computational study is a rigorous exploration of the potential energy surface to identify all relevant low-energy structures.

Experimental Protocol: Conformational Search and Analysis

A robust conformational analysis workflow is essential to ensure that subsequent high-level calculations are performed on the most stable and representative structures.

Step-by-Step Methodology:

-

Initial 3D Structure Generation: Construct a 2D representation of 4,4-Difluorocycloheptane-1-thiol using molecular editing software (e.g., ChemDraw, MarvinSketch) and convert it to an initial 3D structure.

-

Force Field-Based Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a broad search of the conformational space. This is a computationally inexpensive method to generate a large number of potential conformers.[6]

-

Causality: The use of a force field at this stage is to rapidly sample the vast conformational landscape without the high computational cost of quantum mechanics. The goal is to identify a pool of candidate low-energy structures.

-

-

Energy Minimization and Clustering: Each generated conformer is subjected to energy minimization. The resulting structures are then clustered based on their root-mean-square deviation (RMSD) and energy, typically within a 5-10 kcal/mol window from the global minimum.

-

Selection of Low-Energy Conformers: A set of unique, low-energy conformers is selected for further, more accurate analysis using quantum mechanical methods.

Diagram: Conformational Analysis Workflow

Caption: Workflow for identifying low-energy conformers.

Table 1: Hypothetical Low-Energy Conformers of 4,4-Difluorocycloheptane-1-thiol

| Conformer ID | Ring Conformation | Relative Energy (kcal/mol) |

| CONF-1 | Twist-Chair | 0.00 |

| CONF-2 | Twist-Chair | 0.85 |

| CONF-3 | Twist-Boat | 2.10 |

| CONF-4 | Chair | 3.50 |

Note: Data is illustrative. Actual values require calculation.

Quantum Mechanical Calculations for Electronic Insights

Once the key conformers are identified, Quantum Mechanics (QM) is employed to obtain a highly accurate description of their electronic structure and properties. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency for molecules of this size.[9]

Trustworthiness in Method Selection

The choice of DFT functional and basis set is critical for reliable results. For organofluorine and sulfur-containing compounds, functionals like B3LYP or those from the Minnesota family (e.g., M06-2X ) are recommended.[7][10] A Pople-style basis set such as 6-311+G(d,p) is generally sufficient to provide a good description of polarization and diffuse electron effects.

Experimental Protocol: Geometry Optimization and Property Calculation

Step-by-Step Methodology:

-

Geometry Optimization: Each low-energy conformer from the previous step is re-optimized using the selected DFT method (e.g., B3LYP/6-311+G(d,p)). This refines the molecular geometry to a stationary point on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure.

-

Self-Validation: The absence of imaginary frequencies confirms that the structure is a true local energy minimum. This is a crucial checkpoint for the validity of the computed structure.

-

-

Calculation of Molecular Properties: From the validated QM output, several key properties are extracted:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.[9]

-

Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions and reaction sites.

-

Thiol pKa Prediction: The acidity of the thiol group (pKa) is a key determinant of its behavior in biological systems. QM-based methods, often coupled with a continuum solvation model (e.g., PCM), can provide reliable pKa estimates by calculating the Gibbs free energy of deprotonation.[3]

-

Diagram: Quantum Mechanics Calculation Workflow

Caption: Workflow for QM geometry optimization and property analysis.

Table 2: Calculated Properties for the Global Minimum Conformer (CONF-1)

| Property | Calculated Value | Significance |

| E(HOMO) | -6.8 eV | Relates to electron-donating ability |

| E(LUMO) | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Influences solubility and polarity |

| Calculated pKa (Thiol) | 9.8 | Predicts ionization state at physiological pH |

Note: Data is illustrative. Actual values require calculation.

Molecular Dynamics Simulations for Dynamic Behavior

While QM calculations provide a static, gas-phase picture, Molecular Dynamics (MD) simulations are essential for understanding the molecule's dynamic behavior and its interactions within a condensed-phase environment, such as water.[3][11] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time.

Experimental Protocol: Solvated Molecular Dynamics Simulation

Step-by-Step Methodology:

-

System Preparation:

-

The lowest-energy QM-optimized structure of 4,4-Difluorocycloheptane-1-thiol is placed in the center of a simulation box.

-

The box is filled with explicit solvent molecules (e.g., TIP3P water).

-

-

Force Field Parameterization: An appropriate classical force field (e.g., AMBER or CHARMM) is chosen.[3][12] It is critical to ensure that accurate parameters exist for the fluorinated cycloalkane and thiol moieties. If not, parameters may need to be derived from QM calculations.

-

System Equilibration: A multi-step equilibration process is performed to bring the system to the desired temperature and pressure. This typically involves:

-

Initial energy minimization of the entire system.

-

Gradual heating to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Density equilibration at the target pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).

-

Causality: This careful equilibration is crucial to relax the system and avoid artifacts, ensuring the production simulation starts from a physically realistic state.

-

-

Production Simulation: A long simulation (typically 100-500 ns) is run in the NPT ensemble, during which atomic coordinates are saved at regular intervals.

-

Trajectory Analysis: The resulting trajectory is analyzed to extract dynamic properties:

-

Root-Mean-Square Deviation (RMSD): To confirm the stability of the simulation.

-

Dihedral Angle Analysis: To monitor the conformational transitions of the cycloheptane ring over time.

-

Radial Distribution Functions (RDFs): To characterize the solvation shell, for example, by calculating the distribution of water molecules around the thiol's sulfur atom.

-

Diagram: Molecular Dynamics Simulation Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol redox biochemistry: insights from computer simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (PDF) Quantum Chemical Methods for Modeling Covalent Modification of Biological Thiols. (2020) | Ernest Awoonor-Williams | 38 Citations [scispace.com]

- 11. Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Strategic Utilization of 4,4-Difluorocycloheptane-1-thiol in Modern Medicinal Chemistry

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in contemporary drug discovery. Among these advanced scaffolds, fluorinated cycloalkanes offer a unique intersection of conformational flexibility and metabolic robustness. This technical guide provides an in-depth analysis of 4,4-Difluorocycloheptane-1-thiol , a highly specialized building block. By dissecting its physicochemical properties, mechanistic advantages, and synthetic pathways, this whitepaper serves as a comprehensive resource for medicinal chemists and drug development professionals seeking to leverage gem-difluorinated medium-sized rings.

Compound Profile & Chemical Identity

Before deploying any novel building block in a synthetic campaign, establishing its precise chemical identity and baseline properties is critical.

| Property | Value | Source / Validation |

| Compound Name | 4,4-Difluorocycloheptane-1-thiol | IUPAC Nomenclature |

| CAS Registry Number | 2731008-78-7 | 1[1] |

| Molecular Formula | C7H12F2S | Computed Data[1] |

| Molecular Weight | 166.23 g/mol | Computed Data[1] |

| Structural Architecture | 7-membered aliphatic ring | Structural Analysis |

| Functional Moieties | gem-Difluoro (-CF2-), Thiol (-SH) | Structural Analysis |

Physicochemical Impact & Mechanistic Rationale

The incorporation of fluorine atoms into aliphatic systems is not merely a structural substitution; it is a strategic maneuver to alter a molecule's pharmacokinetic and pharmacodynamic profile. The gem-difluoro group in 4,4-Difluorocycloheptane-1-thiol exerts profound effects through specific physical chemistry mechanisms 2[2].

Inductive Modulation of Thiol Reactivity

Fluorine is the most electronegative element, and the -CF2- group acts as a powerful electron-withdrawing hub. Through sigma-bond induction, this electron-withdrawing effect propagates across the cycloheptane ring. Although separated by three carbon atoms, the inductive pull subtly lowers the pKa of the C1-thiol group compared to a non-fluorinated cycloheptanethiol. This causality is critical: a lower pKa ensures a higher fraction of the thiolate anion at physiological pH (7.4), thereby enhancing the nucleophilicity of the molecule for targeted covalent inhibitor (TCI) design or bioconjugation applications.

Metabolic Shielding and Conformational Tuning

Cycloheptanes are highly lipophilic and inherently susceptible to cytochrome P450-mediated oxidative metabolism, typically at the positions distal to the primary functional group. By installing a gem-difluoro moiety at the 4-position, the most metabolically labile C-H bonds are replaced with highly stable C-F bonds. Furthermore, the steric bulk of the CF2 group (which closely mimics an oxygen atom or a methylene group) locks the flexible seven-membered ring into a more predictable, rigidified chair-like conformation, reducing entropic penalties upon target binding 3[3].

Caption: Logical framework detailing the physicochemical impact of gem-difluoro substitution.

Experimental Protocol: Synthesis and Validation

To ensure reproducibility and scientific integrity, the synthesis of 4,4-Difluorocycloheptane-1-thiol must be approached as a self-validating system. The following protocol outlines the optimal synthetic route, explaining the causality behind reagent selection and incorporating built-in quality control checkpoints.

Step-by-Step Methodology

Step 1: Deoxofluorination

-

Action: React 4-oxocycloheptane-1-carboxylic acid with Diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane (DCM) at 0°C, warming to room temperature.

-

Causality: DAST is selected over SF4 to avoid the extreme toxicity and specialized equipment required for gaseous SF4 handling, while still efficiently converting the ketone to the gem-difluoro moiety 3[3].

-

Validation: Confirm conversion via 19F-NMR; the appearance of a characteristic multiplet around -90 to -110 ppm confirms the CF2 installation.

Step 2: Chemoselective Reduction

-

Action: Treat the resulting 4,4-difluorocycloheptane-1-carboxylic acid with Borane-Tetrahydrofuran (BH3·THF) complex at 0°C.

-

Causality: We select BH3·THF over Lithium Aluminum Hydride (LiAlH4). LiAlH4 is overly aggressive and can occasionally trigger undesired defluorination or ring-opening side reactions in strained fluorinated systems. Borane provides a mild, chemoselective reduction of the carboxylic acid to the primary alcohol.

Step 3: Activation and Thioesterification

-

Action: Convert the alcohol to a tosylate using p-Toluenesulfonyl chloride (TsCl) and pyridine. Subsequently, displace the tosylate with Potassium thioacetate (KSAc) in DMF at 60°C.

-

Causality: The choice of KSAc over direct thiourea or NaSH substitution is driven by the necessity to prevent premature disulfide homocoupling during the reaction workup. The thioacetate acts as a robust protecting group until the final stage.

Step 4: Hydrolysis and Self-Validating Deprotection

-

Action: Hydrolyze the thioester using Potassium carbonate (K2CO3) in degassed Methanol (MeOH) under an argon atmosphere to yield the final 4,4-Difluorocycloheptane-1-thiol.

-

Validation (Self-Validating System): To ensure the integrity of the deprotection step, integrate an in-situ Ellman’s reagent (DTNB) assay on an analytical aliquot. The immediate formation of a yellow TNB2- anion (λmax = 412 nm) validates the successful unmasking of the free thiol, providing real-time quality control before downstream application or storage.

Caption: Synthetic workflow for 4,4-Difluorocycloheptane-1-thiol via deoxofluorination.

Applications in Advanced Drug Development

The unique structural properties of 4,4-Difluorocycloheptane-1-thiol make it an invaluable asset in two primary domains of modern drug discovery:

-

Covalent Warhead Engineering: The thiol group can be utilized to synthesize disulfide-based prodrugs or engineered into highly specific nucleophiles for SNAr reactions. The modulated pKa provided by the distal CF2 group ensures that the thiol is highly reactive toward electrophilic targets (such as mutant kinases or targeted proteases) while maintaining sufficient stability in systemic circulation.

-

Thiol-Ene Bioconjugation: In the development of peptide therapeutics or antibody-drug conjugates (ADCs), lipophilicity and membrane permeability are constant hurdles. Utilizing UV-initiated thiol-ene click chemistry, 4,4-Difluorocycloheptane-1-thiol can be rapidly conjugated to terminal alkenes on peptide backbones. The addition of the fluorinated cycloheptane scaffold dramatically increases the local lipophilicity (LogP) of the biologic, facilitating cellular uptake without introducing the metabolic liabilities associated with standard alkyl chains.

References

-

Title : 2731008-78-7 - 化源网 | Source : chemsrc.com | URL :[Link]

-

Title : Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks | Source : researchgate.net | URL :[Link]

Sources

Methodological & Application

Application Note: Thiol-Ene Click Chemistry with 4,4-Difluorocycloheptane-1-thiol

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic insights, bioconjugation protocols, and polymer functionalization using 4,4-Difluorocycloheptane-1-thiol via radical-mediated thiol-ene click chemistry.

Executive Summary

The thiol-ene "click" reaction has emerged as a premier methodology for the late-stage functionalization of complex molecules, bioconjugation, and polymer modification[1]. It is characterized by rapid kinetics, high stereoselectivity, thermodynamic driving force, and orthogonal compatibility with biological systems[2].

4,4-Difluorocycloheptane-1-thiol (CAS: 2731008-78-7) represents a highly specialized, next-generation building block for these applications. The strategic incorporation of a gem-difluoro group onto a seven-membered cycloalkane ring provides three distinct advantages for drug development and materials science:

-

Metabolic Stability: The strong electron-withdrawing nature of the fluorine atoms lowers the highest occupied molecular orbital (HOMO) of the resulting thioether, significantly shielding it from oxidative degradation (e.g., by Cytochrome P450 enzymes)[3].

-

Enhanced Lipophilicity: Fluorination increases the partition coefficient (LogP) of the conjugate, which is critical for improving the membrane permeability and pharmacokinetic (PK) profiles of peptide therapeutics[4].

-

Conformational Shielding: The cycloheptyl ring provides a unique steric bulk that protects the thioether linkage from nucleophilic attack without hindering the initial radical addition process.

Mechanistic Insights: The Thiol-Ene Catalytic Cycle

The photoinitiated thiol-ene reaction proceeds via a radical-mediated anti-Markovnikov addition[1]. Understanding the causality behind this mechanism is critical for optimizing reaction conditions.

-

Initiation: A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DPAP), undergoes homolytic cleavage upon UV irradiation (typically 365 nm). The resulting radicals abstract a hydrogen atom from 4,4-difluorocycloheptane-1-thiol to generate a highly reactive electrophilic thiyl radical[5][6].

-

Propagation: The thiyl radical attacks the electron-rich terminal alkene. The gem-difluoro group slightly reduces the nucleophilicity of the thiol, but in radical mechanisms, this stabilizes the thiyl radical, ensuring a longer half-life and reducing unwanted disulfide homocoupling[5].

-

Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating the thiyl radical to propagate the cycle[2].

Figure 1: Radical-mediated thiol-ene catalytic cycle and chain transfer mechanism.

Key Applications

Peptide & Protein Bioconjugation

Peptide therapeutics often suffer from poor plasma stability and low cell permeability. By incorporating an unnatural amino acid bearing a terminal alkene (e.g., allylglycine) during Solid-Phase Peptide Synthesis (SPPS), researchers can use 4,4-difluorocycloheptane-1-thiol to "staple" or tag the peptide post-cleavage[2]. The resulting fluorinated aliphatic tag acts as a lipophilic shield, enhancing target binding affinity through favorable hydrophobic interactions while resisting metabolic oxidation.

Fluorinated Polymer Synthesis

In materials science, step-growth click polymerization utilizing fluorinated thiols allows for the precise tuning of a polymer's hydrophobicity, thermal stability, and refractive index[4]. Post-polymerization modification of polybutadiene or other alkene-containing backbones with 4,4-difluorocycloheptane-1-thiol yields highly hydrophobic, chemically inert surfaces ideal for specialized coatings or gas separation membranes.

Experimental Protocols

Protocol 1: Photoinitiated Bioconjugation to an Alkene-Tagged Peptide

Objective: To covalently attach 4,4-difluorocycloheptane-1-thiol to a purified peptide containing a terminal alkene (e.g., allylglycine residue) using UV-initiated thiol-ene click chemistry.

Scientific Rationale: DPAP is chosen as the photoinitiator due to its high quantum yield at 365 nm. Degassing the solvent is a critical step; molecular oxygen (

Materials:

-

Alkene-tagged peptide (1.0 eq, ~5 mM final concentration)

-

4,4-Difluorocycloheptane-1-thiol (20.0 eq)

-

DPAP (2,2-dimethoxy-2-phenylacetophenone) (0.2 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Methanol/Water (depending on peptide solubility)

-

365 nm UV LED reactor (e.g., Luzchem or custom setup)

Step-by-Step Methodology:

-

Preparation: Dissolve the alkene-tagged peptide in anhydrous DMF in a borosilicate glass vial.

-

Reagent Addition: Add 20 molar equivalents of 4,4-difluorocycloheptane-1-thiol. Note: An excess of thiol is used to drive the reaction to completion and overcome any trace oxygen quenching.

-

Initiator Addition: Add 0.2 molar equivalents of DPAP to the solution.

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Seal the vial with a PTFE-lined septum.

-

Irradiation: Place the vial in the UV reactor. Irradiate at 365 nm for 30–45 minutes at room temperature.

-

Quenching & Purification: Quench the reaction by opening the vial to the atmosphere. Purify the crude mixture directly via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Lyophilization: Freeze-dry the product fractions to yield the pure fluorinated peptide conjugate.

Figure 2: Step-by-step workflow for peptide bioconjugation via thiol-ene click chemistry.

Protocol 2: Post-Polymerization Modification of Alkene-Backbones

Objective: To functionalize a polyene backbone (e.g., 1,2-polybutadiene) to tune surface hydrophobicity.

Step-by-Step Methodology:

-

Dissolve 1,2-polybutadiene (1.0 eq of alkene units) in Toluene.

-

Add 4,4-difluorocycloheptane-1-thiol (1.5 eq relative to alkene units) and AIBN (Azobisisobutyronitrile) (0.05 eq) for thermal initiation.

-

Degas the mixture via three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 70 °C under an Argon atmosphere for 12 hours[4].

-

Precipitate the resulting fluorinated polymer into cold methanol, filter, and dry under a vacuum.

Data Presentation & Optimization Parameters

To ensure reproducibility and optimal yield, the following tables summarize the critical reaction parameters and the expected physicochemical impacts of the 4,4-difluorocycloheptyl conjugation.

Table 1: Optimization of Thiol-Ene Reaction Conditions

| Initiator System | Light Source / Temp | Solvent Compatibility | Application | Expected Yield |

| DPAP (0.2 eq) | 365 nm UV (RT) | DMF, MeOH, DCM | Small molecules, Peptides | > 90% |

| VA-044 (0.2 eq) | 365 nm UV (RT) | Aqueous buffers (pH 4-8) | Protein bioconjugation | 75 - 85% |

| AIBN (0.05 eq) | Thermal (70 °C) | Toluene, THF | Polymer functionalization | > 95% |

| Eosin Y (0.02 eq) | Visible Light (530 nm) | Aqueous / Organics | Live-cell labeling | 60 - 80% |

Table 2: Physicochemical Impact of Fluorinated Thiol Conjugation

Data represents theoretical shifts compared to standard non-fluorinated alkyl thiols (e.g., cyclohexanethiol).

| Property | Standard Cyclohexyl Thioether | 4,4-Difluorocycloheptyl Thioether | Causality / Mechanism |

| Lipophilicity (LogP) | Baseline | + 0.8 to 1.2 units | Fluorine atoms increase the hydrophobic surface area and decrease polarizability. |

| Metabolic Half-Life | Low (Prone to oxidation) | High (Resistant) | Electron-withdrawing fluorines lower the HOMO, resisting P450-mediated S-oxidation[3]. |

| Steric Hindrance | Moderate | High | The 7-membered ring provides a larger conformational sweep volume, protecting the linkage. |

References

Sources

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Strategic Approach to the Synthesis of 4,4-Difluorocycloheptane-1-thiol Derivatives

Introduction: The Rationale for Fluorinated Cycloheptanes in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1] Specifically, the gem-difluoromethylene group (CF₂) is a bioisostere of a carbonyl or ether oxygen, but with profoundly different electronic characteristics. Its introduction into cyclic systems like cycloheptane can significantly alter lipophilicity (LogP), metabolic stability, and the acidity/basicity (pKa) of nearby functional groups through potent inductive effects.[2][3] These modifications can lead to improved drug-like properties, including enhanced cell permeability, reduced metabolic degradation, and optimized target binding.

The 4,4-difluorocycloheptane-1-thiol scaffold represents a novel and valuable building block for drug discovery. The seven-membered ring provides conformational flexibility, while the gem-difluoro group at the 4-position introduces polarity and metabolic stability distal to the primary functional handle. The thiol group at the 1-position is a versatile anchor for further chemical elaboration, serving as a potent nucleophile, a precursor for sulfonyl chlorides or sulfones, or a key moiety for interacting with biological targets.[4]

This application note provides a comprehensive guide to the proposed synthesis of 4,4-difluorocycloheptane-1-thiol, starting from the commercially available cycloheptanone. We will detail two primary strategic pathways, provide step-by-step protocols, and explain the chemical reasoning behind the selection of reagents and conditions.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals a straightforward strategy: the installation of the thiol group and the gem-difluoro moiety are the key transformations. The most robust approach involves first constructing the difluorinated carbocyclic core, followed by the introduction of the sulfur functionality.

The primary disconnection is at the carbon-sulfur bond, suggesting a precursor such as a 4,4-difluorocycloheptyl halide or sulfonate ester, which can be derived from the corresponding alcohol. This alcohol, in turn, is accessible via the reduction of 4,4-difluorocycloheptanone. The difluorinated ketone is the central intermediate, synthesized directly from cycloheptanone.

Caption: Retrosynthetic analysis of 4,4-Difluorocycloheptane-1-thiol.

Synthesis of the Key Intermediate: 4,4-Difluorocycloheptanone

The cornerstone of this synthesis is the conversion of a carbonyl group to a gem-difluoromethylene group. This is most effectively achieved through deoxofluorination.

Causality Behind Experimental Choices: Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are highly effective for this transformation.[1][5] They react with the ketone to form a difluorosulfurane intermediate, which then collapses to deliver two fluoride ions to the carbonyl carbon, releasing thionyl fluoride. Deoxo-Fluor® is often preferred due to its enhanced thermal stability compared to DAST, reducing the risk of explosive decomposition. The reaction is typically performed in an inert, aprotic solvent like dichloromethane (DCM) to prevent quenching of the reagent by water.

Protocol 1: Deoxofluorination of Cycloheptanone

Reagents & Materials:

-

Cycloheptanone

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon atmosphere

-

Dry glassware

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Set up a dry round-bottom flask under a nitrogen atmosphere. Add cycloheptanone (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add Deoxo-Fluor® (1.2 - 1.5 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Note: Quenching can be vigorous. Perform this step slowly in a well-ventilated fume hood.

-